
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pteridine core substituted with a 3,4-dichlorophenyl group and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as microwave-assisted synthesis, can further enhance the production process by reducing reaction times and improving overall yields .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine alcohols. Substitution reactions can result in a variety of substituted pteridines with different functional groups.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: This compound shares the 3,4-dichlorophenyl group but differs in its core structure and functional groups.
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine: Another compound with a 3,4-dichlorophenyl group, but with an imidazo[1,2-a]pyridine core.
Uniqueness
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
64233-28-9 |
|---|---|
Molecular Formula |
C13H8Cl2N4O2 |
Molecular Weight |
323.13 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C13H8Cl2N4O2/c1-19-11-10(12(20)18-13(19)21)17-9(5-16-11)6-2-3-7(14)8(15)4-6/h2-5H,1H3,(H,18,20,21) |
InChI Key |
QMSPBCIBIDWEFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
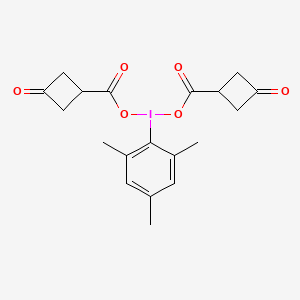
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
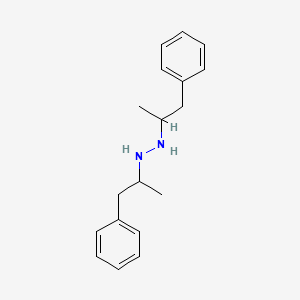
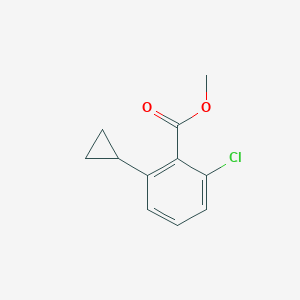

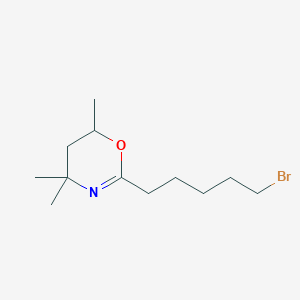


![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
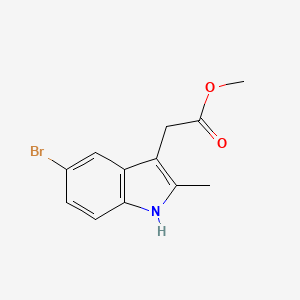
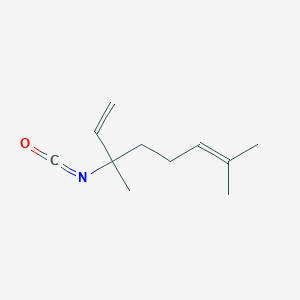
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
